Methyl 4-bromo-5-chloro-2-methylbenzoate
Description
Methyl 4-bromo-5-chloro-2-methylbenzoate is a halogenated aromatic ester with the molecular formula C10H9BrClO2. It features a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents, which enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) for constructing complex molecules . Its structural rigidity and electron-withdrawing halogens enhance stability, making it suitable for high-temperature reactions or catalysis .
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl 4-bromo-5-chloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
ONVFLPULKYBQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Esterification
A common laboratory approach involves sequential halogenation of a methyl-substituted benzoic acid derivative, followed by esterification. For example, bromination of 2-methylbenzoic acid at the 4-position using Br₂ and FeBr₃ as a Lewis acid precedes chlorination at the 5-position with Cl₂ under低温 conditions (0–5°C). Subsequent esterification with methanol and H₂SO₄ completes the synthesis. This method achieves moderate yields (60–70%) but requires rigorous temperature control to prevent over-halogenation.
Diazotization and Sandmeyer Reaction
Alternative routes employ diazotization of aminobenzoate intermediates. For instance, methyl 2-amino-4-bromo-5-fluorobenzoate undergoes diazotization with NaNO₂ and H₂SO₄, followed by iodide substitution to introduce iodine at the 2-position. Subsequent cyanation with CuCN yields cyano-substituted derivatives, demonstrating adaptability for structural analogs. While this method is efficient (87–91% yield per step), it introduces additional complexity with nitrosation and cyanide handling.
Stepwise Halogenation and Esterification
Bromination Strategies
Bromination typically employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C, achieving >85% conversion for 4-bromo intermediates. For example, bromination of methyl 4-amino-2-methylbenzoate with NBS in THF followed by solvent distillation and acetonitrile crystallization yields 87% pure product.
Chlorination Techniques
Chlorination at the 5-position often uses N-chlorosuccinimide (NCS) in dimethylformamide (DMF) under thermal conditions (50–60°C). A patent by CN105523952A reports dissolving methyl 4-acetamido-2-methoxybenzoate in DMF, adding NCS, and maintaining the reaction at 60°C for 4 hours to achieve 5-chloro substitution. The DMF mother liquor is reused, enhancing cost efficiency and reducing waste.
Esterification Optimization
Esterification of halogenated benzoic acids with methanol and H₂SO₄ under reflux achieves near-quantitative conversion. Industrial protocols substitute batch reactors with continuous flow systems to improve heat distribution and reduce reaction times.
Industrial-Scale Production Methods
Six-Step Synthesis from Dimethyl Terephthalate
A scalable route from dimethyl terephthalate involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Key steps include:
-
Nitration : Introducing nitro groups at the 3- and 5-positions using HNO₃/H₂SO₄.
-
Hydrogenation : Reducing nitro groups to amines with H₂/Pd-C.
-
Bromination : NBS in THF at 0°C for 4-bromo substitution.
This method, optimized for 70 kg/batch production, achieves a total yield of 24% and highlights the trade-off between step count and scalability.
Continuous Flow Reactor Design
Industrial processes leverage automated continuous flow reactors for bromination and chlorination steps, ensuring consistent reagent mixing and temperature control. For example, THF and NBS are fed into a reactor at 5°C, with real-time HPLC monitoring to adjust flow rates and minimize byproducts.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Stoichiometric Ratios
-
NBS Stoichiometry : A 1.2:1 molar ratio of NBS to substrate minimizes excess reagent waste.
-
Cyanation Efficiency : CuCN at 1.5:1 molar ratio relative to iodo intermediates maximizes cyanation yield (91%).
Comparative Analysis of Preparation Methods
| Method | Steps | Key Reagents | Yield | Scale | Advantages |
|---|---|---|---|---|---|
| Sequential Halogenation | 3 | Br₂, Cl₂, H₂SO₄ | 60–70% | Lab-scale | Simplicity, low cost |
| Diazotization-Cyanation | 2 | NaNO₂, KI, CuCN | 87–91% | Pilot-scale | High per-step yield |
| Six-Step Industrial | 6 | NBS, NCS, H₂/Pd-C | 24% | 70 kg/batch | Scalability, regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions produce corresponding alcohols and acids .
Scientific Research Applications
Methyl 4-bromo-5-chloro-2-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-chloro-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, altering cellular pathways and functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 4-bromo-5-chloro-2-methylbenzoate with structurally related halogenated benzoates, focusing on substituent positions, functional groups, and applications:
Key Findings from Comparative Analysis
Substituent Position Effects :
- The 4-bromo-5-chloro configuration in the target compound creates steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to 2-chloro-5-bromo analogs (e.g., Methyl 5-bromo-2-chlorobenzoate) .
- Fluorine substitution (e.g., Methyl 4-bromo-2-chloro-5-fluorobenzoate) increases metabolic stability and binding affinity in drug design .
Functional Group Influence :
- Methyl vs. Ethyl esters : Ethyl esters (e.g., Ethyl 4-bromo-5-chloro-2-methylbenzoate) exhibit higher lipophilicity, impacting bioavailability in drug candidates .
- Methoxy groups (e.g., Methyl 5-bromo-4-chloro-2-methoxybenzoate) enhance solubility in polar solvents, facilitating reactions in aqueous media .
Applications: Amino-substituted derivatives (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) are prioritized in peptidomimetic synthesis due to their versatility in forming amide bonds . Fluorinated analogs are critical in radiopharmaceuticals for positron emission tomography (PET) imaging .
Biological Activity
Methyl 4-bromo-5-chloro-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and interactions with various biological systems, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 275.53 g/mol. The presence of bromine and chlorine substituents on the aromatic ring enhances its reactivity and potential for biological interactions.
Target Interaction
The primary molecular targets of this compound are not fully elucidated; however, it is suggested that the halogen substituents may facilitate interactions with various enzymes and proteins. These interactions can lead to modulation of cellular pathways, influencing processes such as metabolism and gene expression.
Enzyme Interaction
Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound to these enzymes can either inhibit or activate their activity, affecting the metabolism of other compounds within the system.
Cellular Effects
This compound has demonstrated effects on various cellular processes:
- Cell Signaling: It modulates pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
- Gene Expression: The compound influences the expression of genes involved in apoptosis and cell cycle regulation, potentially impacting cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Factors such as bioavailability, half-life, and metabolic pathways are yet to be determined. However, preliminary studies suggest that environmental conditions (e.g., pH and temperature) can significantly affect its biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies: Experiments have shown that this compound exhibits notable inhibitory effects on certain cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by modulating apoptotic pathways .
- Metabolite Formation: Phase I and II metabolic reactions lead to various metabolites that may exhibit different biological activities compared to the parent compound. Understanding these metabolites is crucial for assessing the full therapeutic potential.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Type | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | Breast Cancer Cells | Reduced viability | Induction of apoptosis |
| Study 2 | Hepatocytes | Altered enzyme activity | Interaction with cytochrome P450 |
| Study 3 | Fibroblasts | Modulation of growth factors | MAPK/ERK pathway activation |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-bromo-5-chloro-2-methylbenzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential halogenation and esterification steps. A common approach is to start with a methyl-substituted benzoic acid derivative, followed by bromination and chlorination at specific positions. For example:
- Step 1: Methylation of 2-methylbenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
- Step 2: Directed bromination at the 4-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
- Step 3: Chlorination at the 5-position via electrophilic substitution with Cl₂ under controlled temperature (0–5°C) to avoid over-halogenation .
Optimization Tips:
Q. Table 1: Comparative Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Sequential Halogenation | 65–75 | FeBr₃, Cl₂, 0–5°C | |
| One-Pot Halogenation | 50–60 | NBS (bromination), SO₂Cl₂ |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Identify aromatic protons (δ 7.0–8.5 ppm) and substituent effects:
- Methyl ester (δ 3.8–4.0 ppm for OCH₃).
- Bromine and chlorine deshield adjacent protons, causing distinct splitting patterns .
- 13C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and halogenated carbons (C-Br: δ 105–115 ppm; C-Cl: δ 125–135 ppm) .
- IR Spectroscopy: Detect ester C=O stretch (~1720 cm⁻¹) and C-Br/C-Cl stretches (550–750 cm⁻¹) .
- Mass Spectrometry (MS):
- Molecular ion peak [M+] at m/z 292 (C₁₀H₉BrClO₂).
- Fragmentation patterns: Loss of COOCH₃ (59 Da) and Br/Cl isotopes .
Q. What are the key physical properties (solubility, stability) relevant to experimental design?
Methodological Answer:
- Solubility:
- Sparingly soluble in water (0.35 g/L at 25°C) but highly soluble in organic solvents (e.g., DCM, DMSO, ethanol) .
- Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility.
- Stability:
Q. Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 292.54 g/mol | |
| Density | 1.725 g/cm³ | |
| Boiling Point | 421.7°C (760 mmHg) | |
| LogP (Partition Coeff.) | 3.2 (calculated) |
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management: Absorb with inert material (sand, vermiculite) and dispose as halogenated waste.
- First Aid:
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- The methyl group at the 2-position induces steric hindrance, slowing electrophilic substitution at adjacent positions.
- Bromine (4-position) and chlorine (5-position) act as electron-withdrawing groups, directing further substitution to the para position relative to the ester group.
- Case Study: Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to steric constraints .
Q. What contradictions exist in reported pharmacological data, and how can they be resolved?
Methodological Answer:
Q. How can regioselectivity challenges in multi-halogenated systems be addressed?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., ester or amide) with strong bases (LDA) to control halogen placement.
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
- Computational Modeling: DFT calculations to predict electrophilic attack sites based on electron density maps .
Q. What methodologies validate the compound’s role in dopamine/serotonin receptor modulation?
Methodological Answer:
- In Vitro Binding Assays:
- In Vivo Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
